molecular formula C7H9N3O2 B13075145 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one

Cat. No.: B13075145
M. Wt: 167.17 g/mol
InChI Key: YDHMNXMPCRBHGB-UHFFFAOYSA-N
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Description

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound features a pyrazole ring fused with an oxolan-2-one ring, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-1H-pyrazole with oxirane-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)oxolan-2-one

InChI

InChI=1S/C7H9N3O2/c8-6-1-3-10(9-6)5-2-4-12-7(5)11/h1,3,5H,2,4H2,(H2,8,9)

InChI Key

YDHMNXMPCRBHGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2C=CC(=N2)N

Origin of Product

United States

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